molecular formula C11H19F2NO3 B13554685 Tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13554685
M. Wt: 251.27 g/mol
InChI Key: JRTZBCACLCNENA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under suitable reaction conditions.

    Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Carboxylation: The carboxylate group can be introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxypiperidine-1-carboxylate: Lacks the difluoromethyl group, which may result in different biological activities.

    3-(Difluoromethyl)-3-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group, which may affect its stability and reactivity.

Uniqueness

Tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of both the difluoromethyl and tert-butyl groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(15)14-6-4-5-11(16,7-14)8(12)13/h8,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTZBCACLCNENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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